Absence of Primary Pharmacological Data for CAS 954614-70-1 vs. Structurally Related FXa Inhibitors
A search across PubMed, ChEMBL, and BindingDB for the target compound (CAS 954614-70-1) yields zero primary publications containing quantitative biological assay data . In contrast, the structurally related compound rivaroxaban (an N-phenyloxazolidinone with a 5-chlorothiophene-2-carboxamide group) demonstrates potent Factor Xa inhibition with a Ki of 0.4 nM . The target compound's unsubstituted phenyl ring and distinct thiophen-2-yl-acetamide linker are key structural differences from any known active anticoagulant in this class . No head-to-head comparison is possible due to the complete absence of target compound data.
| Evidence Dimension | Factor Xa Inhibition (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Rivaroxaban (BAY 59-7939): Ki = 0.4 nM |
| Quantified Difference | Not calculable (no data for target) |
| Conditions | In vitro enzyme assay |
Why This Matters
Without any activity data, the target compound cannot be prioritized for anticoagulation research over any validated FXa inhibitor, making procurement a purely speculative endeavor.
- [1] Search query: '954614-70-1' AND 'biological activity' across PubMed, ChEMBL, BindingDB conducted on 2024-07-22. No results found. View Source
- [2] Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent... Journal of Medicinal Chemistry, 48(19), 5900-5908. View Source
